

# Methoxamine Hydrochloride: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Methoxamine Hydrochloride

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## Abstract

This technical guide provides an in-depth overview of **Methoxamine Hydrochloride**, a selective  $\alpha$ 1-adrenergic receptor agonist. The document details its chemical properties, mechanism of action, and key experimental data. It is intended for researchers, scientists, and professionals in drug development, offering comprehensive information including detailed experimental protocols and data presented in a structured format.

## Chemical and Physical Properties

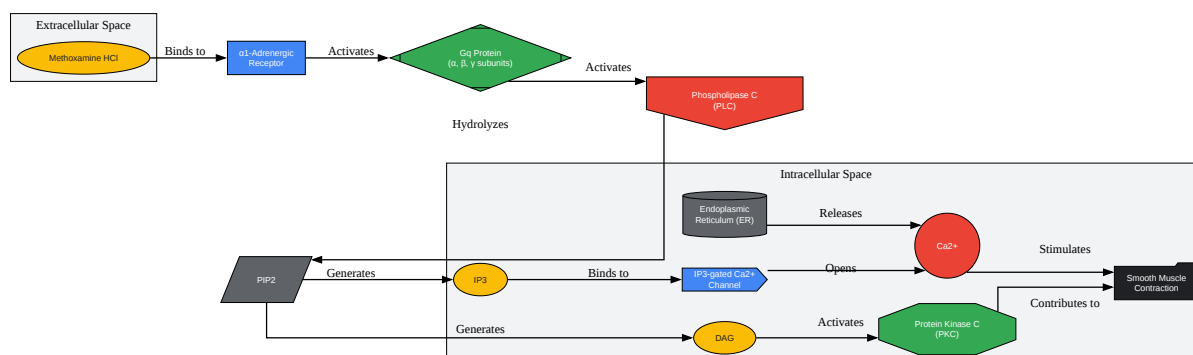
**Methoxamine Hydrochloride** is a sympathomimetic amine that functions as a direct-acting  $\alpha$ 1-adrenergic receptor agonist.<sup>[1]</sup> Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	61-16-5	[2]
Molecular Weight	247.72 g/mol	[2]
Molecular Formula	C11H18ClNO3	[3]
Appearance	Colorless or white plate-like crystals or a white crystalline powder.	[4]
Solubility	1 g in 2.5 ml water; 1 g in 12 ml ethanol.	[4]
pKa	9.2 @ 25 °C	[4]
Melting Point	212-216 °C	[4]

## Mechanism of Action: $\alpha$ 1-Adrenergic Receptor-Mediated Signaling

**Methoxamine Hydrochloride** selectively activates  $\alpha$ 1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq alpha subunit.[5] This activation initiates a downstream signaling cascade, as depicted in the diagram below, ultimately leading to a physiological response, most notably vasoconstriction.

## Signaling Pathway Diagram



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**Caption: Methoxamine Hydrochloride Signaling Pathway.**

Upon binding of **Methoxamine Hydrochloride** to the  $\alpha_1$ -adrenergic receptor, the associated Gq protein is activated.[5] The Gq subunit then activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses through the cytoplasm and binds to IP3-gated calcium channels on the endoplasmic reticulum, leading to the release of stored calcium ions ( $\text{Ca}^{2+}$ ) into the cytosol. The elevated intracellular  $\text{Ca}^{2+}$  concentration, along with DAG-mediated activation of Protein Kinase C (PKC), culminates in smooth muscle contraction.[5]

## Quantitative Data

The following tables summarize key quantitative data for **Methoxamine Hydrochloride** from various in vitro and in vivo studies.

### Table 1: In Vitro Potency and Efficacy

Tissue/Cell Type	Parameter	Value	Reference
Rat Ventricular Myocytes	EC50 for Ito reduction	239 $\mu$ M	[6]
Cloned hKv1.5 Channels	EC50 for current reduction	276 $\mu$ M	[6]
Cloned Kv4.2 Channels	EC50 for current reduction	363 $\mu$ M	[6]
Internal Anal Sphincter Strips	EC50 for contraction	74.7 ( $\pm$ 16.5) $\mu$ M	[7]

### Table 2: In Vivo Dosage and Effects

Animal Model	Dose	Effect	Reference
Rabbit	70 nmol/kg/min continuous infusion	Induction of torsade de pointes	[8]
Rat	0.025 mg/kg (femoral vein)	Greater effect on peripheral resistance vessels than on Winkessel vessels	[3]
Rat (Portal Hypertensive)	$3 \times 10^{-6}$ to $3 \times 10^{-4}$ M	Vasoconstriction in perfused superior mesenteric arterial beds	[9]

### Table 3: Toxicological Data

Animal Model	Route of Administration	LD50	Reference
Mouse	Intraperitoneal (ip)	92 mg/kg	[4]
Mouse	Intravenous (iv)	5.03 mg/kg	[4]

## Experimental Protocols

This section provides detailed methodologies for key experiments involving **Methoxamine Hydrochloride**.

### Vasoconstriction Assay in Isolated Rat Aorta

This protocol is adapted from studies on  $\alpha$ 1-adrenoceptor-mediated vasoconstriction.[1][10]

Objective: To determine the dose-response relationship of **Methoxamine Hydrochloride**-induced contraction in isolated rat aortic rings.

Materials:

- Male Wistar rats (250-300 g)
- Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl<sub>2</sub> 2.5, MgSO<sub>4</sub> 1.2, KH<sub>2</sub>PO<sub>4</sub> 1.2, NaHCO<sub>3</sub> 25, glucose 11.1)
- **Methoxamine Hydrochloride** stock solution
- Organ bath system with force transducer
- Carbogen gas (95% O<sub>2</sub>, 5% CO<sub>2</sub>)

Procedure:

- Tissue Preparation:
  - Euthanize the rat by an approved method.
  - Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

- Dissect the aorta free of adherent connective and fatty tissues.
- Cut the aorta into rings of 3-4 mm in length.
- For endothelium-denuded rings, gently rub the intimal surface with a pair of fine forceps.
- Experimental Setup:
  - Mount the aortic rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
  - Connect the rings to an isometric force transducer to record changes in tension.
  - Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the bath solution every 15-20 minutes.
- Data Collection:
  - After equilibration, contract the rings with a submaximal concentration of phenylephrine (e.g., 1  $\mu$ M) to test for viability. In endothelium-intact rings, verify the presence of a functional endothelium by observing relaxation in response to acetylcholine (e.g., 10  $\mu$ M).
  - Wash the tissues and allow them to return to baseline.
  - Construct a cumulative concentration-response curve for **Methoxamine Hydrochloride** by adding the agonist in a stepwise manner (e.g.,  $10^{-9}$  to  $10^{-4}$  M) to the organ bath.
  - Record the maximal contraction for each concentration.
- Data Analysis:
  - Express the contractile response as a percentage of the maximal contraction induced by a reference agonist (e.g., KCl).
  - Plot the concentration-response data and fit to a sigmoidal dose-response curve to determine the EC<sub>50</sub> and maximal effect (E<sub>max</sub>).

## Measurement of Intracellular Calcium Mobilization

This protocol is based on standard methods for measuring intracellular calcium using fluorescent indicators.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Objective: To measure the increase in intracellular calcium concentration ( $[Ca^{2+}]_i$ ) in cultured vascular smooth muscle cells in response to **Methoxamine Hydrochloride**.

Materials:

- Cultured vascular smooth muscle cells (e.g., A7r5 cell line)
- Cell culture medium (e.g., DMEM)
- Fura-2 AM or Fluo-4 AM calcium indicator dye
- Hanks' Balanced Salt Solution (HBSS)
- **Methoxamine Hydrochloride** stock solution
- Ionomycin (positive control)
- EGTA (negative control)
- Fluorescence microscope or plate reader with appropriate filters

Procedure:

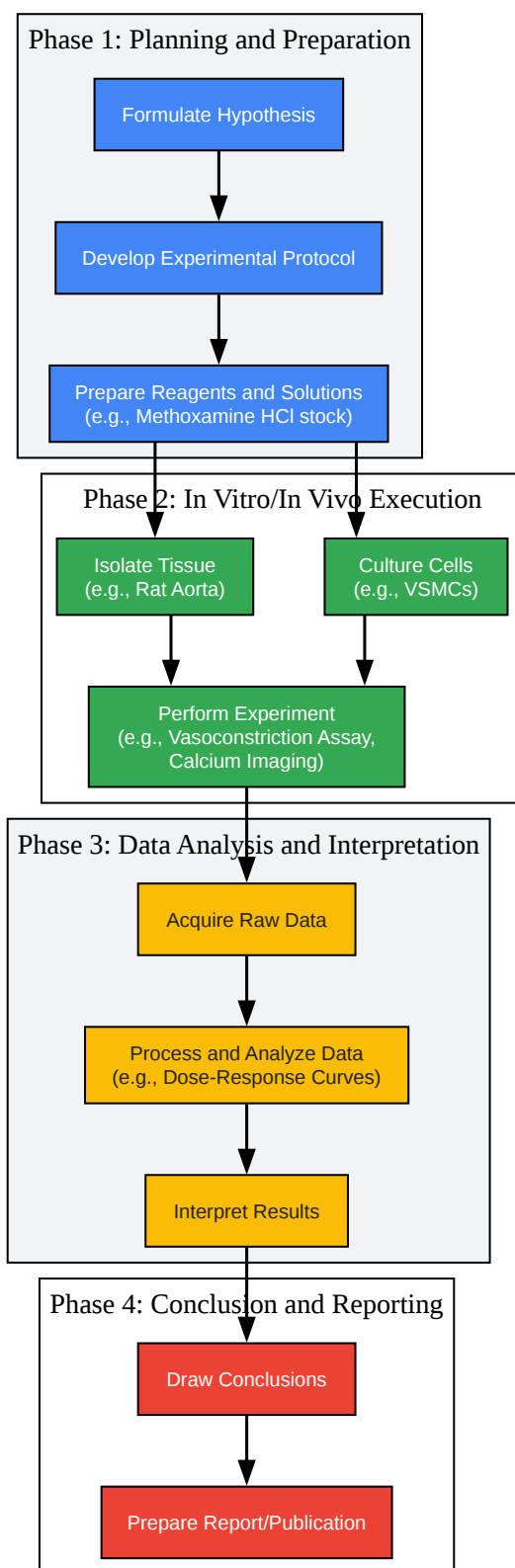
- Cell Preparation and Dye Loading:
  - Plate the vascular smooth muscle cells on glass coverslips or in a multi-well plate and grow to 70-80% confluency.
  - Wash the cells with HBSS.
  - Load the cells with a calcium indicator dye (e.g., 2-5  $\mu$ M Fura-2 AM or Fluo-4 AM) in HBSS for 30-60 minutes at 37°C in the dark.
  - Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes.

- Calcium Measurement:
  - Place the coverslip with loaded cells on the stage of a fluorescence microscope or the plate in a fluorescence plate reader.
  - Establish a baseline fluorescence reading.
  - Add **Methoxamine Hydrochloride** at the desired concentration to the cells.
  - Record the change in fluorescence intensity over time. For Fura-2, this involves ratiometric imaging at excitation wavelengths of 340 nm and 380 nm. For Fluo-4, monitor the emission at ~516 nm with excitation at ~494 nm.
  - At the end of the experiment, add ionomycin to elicit a maximal calcium response, followed by EGTA to obtain a minimal calcium signal for calibration purposes.
- Data Analysis:
  - For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at the two excitation wavelengths.
  - Convert the fluorescence ratio or intensity to intracellular calcium concentration using the Grynkiewicz equation.
  - Plot the change in  $[Ca^{2+}]_i$  over time to visualize the response to **Methoxamine Hydrochloride**.

## Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the pharmacological effects of **Methoxamine Hydrochloride**.





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**Caption:** General Experimental Workflow.

This comprehensive guide serves as a foundational resource for researchers working with **Methoxamine Hydrochloride**. By providing detailed information on its properties, mechanism of action, and experimental applications, this document aims to facilitate further scientific inquiry into the pharmacology of this potent  $\alpha$ 1-adrenergic agonist.

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